molecular formula C5H4F6O2 B156492 2,2-Bis(trifluoromethyl)-1,3-dioxolane CAS No. 1765-26-0

2,2-Bis(trifluoromethyl)-1,3-dioxolane

Cat. No. B156492
CAS RN: 1765-26-0
M. Wt: 210.07 g/mol
InChI Key: PQNNUQKDERZMPQ-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)-1,3-dioxolane is a chemical compound that is part of a broader class of organic compounds known as dioxolanes. These compounds are characterized by a five-membered ring structure containing two oxygen atoms. The specific substitution pattern of 2,2-bis(trifluoromethyl) groups on the 1,3-dioxolane ring can influence the physical and chemical properties of the compound, making it of interest in various chemical synthesis applications.

Synthesis Analysis

The synthesis of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives can be achieved through different methods. For instance, bismuth(III) triflate has been used as a catalyst to synthesize 1,3-dioxolanes from carbonyl compounds, avoiding the use of a Dean-Stark trap, which is a common method for removing water from reaction mixtures . Additionally, the reaction of bis(acylsilanes) with trifluoromethyltrimethylsilane (TFMTMS) has been reported to produce a new family of 2,2-difluoro-3-trialkylsilylketols, which can be further processed to yield cyclic 2-fluoro-1,3-diketones .

Molecular Structure Analysis

The molecular structure of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives can be complex and varies depending on the specific substituents and reaction conditions. For example, the molecular structure of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane has been studied in different phases, revealing conformational changes between the solid, liquid, and gas states . This suggests that the molecular structure of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives can be similarly influenced by their physical state.

Chemical Reactions Analysis

The chemical reactivity of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives can be utilized in various organic synthesis reactions. For instance, bismuth trifluoromethanesulfonate-catalyzed allylation of dioxolanes has been developed, which is an environmentally friendly and less corrosive method compared to traditional reagents . Moreover, the radical addition reactions of fluorinated species to perfluoroolefins have been explored, demonstrating high selectivity and yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives are influenced by their molecular structure. For example, copolymers of tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole synthesized in supercritical carbon dioxide exhibit glass transition temperatures that increase with the PDD content, indicating that the substitution pattern on the dioxolane ring can significantly affect the thermal properties of the material . Additionally, novel polyimides derived from fluorinated aromatic diamines, which include the 2,2-bis(trifluoromethyl)-1,3-dioxolane moiety, show good solubility in polar organic solvents and excellent thermal stability, further highlighting the importance of the dioxolane structure in determining material properties10.

Scientific Research Applications

Synthesis Enhancement in Organic Compounds

2,2-Bis(trifluoromethyl)-1,3-dioxolane plays a significant role in the synthesis of various organic compounds. For instance, it is used in bismuth(III) triflate-catalyzed synthesis processes to create 1,3-dioxolanes from carbonyl compounds, enhancing the formation of dioxanes and dioxepines (Podgorski et al., 2010).

In Reaction with Other Compounds

Unexpected reactions of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones with hexafluoroacetone have been observed, leading to the formation of various substituted compounds including 1,3-dioxolanes (Burger et al., 2002).

As a Polymer Component

This chemical is integral in the creation of polymers. For example, it's used in synthesizing fluorinated dioxolane oxazoline polymers, beneficial for surface modification in materials like 6,6-nylon (Kaku & Hung, 1993).

In Energy Storage Applications

In the field of energy storage, particularly in lithium-sulfur batteries, a hybrid electrolyte based on 1,3-dioxolane shows promising results for stable cycling and capacity performance (Yang et al., 2017).

Radiation Chemistry

The radiation chemistry of copolymers containing 2,2-bis(trifluoromethyl)-1,3-dioxolane is an area of study, especially in understanding the effects of gamma-irradiation on these materials (Forsythe et al., 1999).

properties

IUPAC Name

2,2-bis(trifluoromethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNNUQKDERZMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073275
Record name 2,2-Bis(trifluoromethyl)-1,3-dioxolane
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Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(trifluoromethyl)-1,3-dioxolane

CAS RN

1765-26-0
Record name 2,2-Bis(trifluoromethyl)-1,3-dioxolane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2,2-bis(trifluoromethyl)-
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Record name 2,2-Bis(trifluoromethyl)-1,3-dioxolane
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Record name 1765-26-0
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Synthesis routes and methods

Procedure details

Into a 300 mL three-necked flask equipped with a gas-inlet tube, a reflux condenser, and a thermometer was charged 10.0 g (0.12 mol) of ethylene chlorohydrin beforehand, followed by cooling with ice. Then, 20.0 g (0.12 mol) of hexafluoroacetone was added through the gas-inlet tube. After completion of the addition, the whole was stirred for 15 minutes as it was and then 100 mL of t-butyl methyl ether was added. Then, 16.6 g (0.12 mol) of potassium carbonate was added portionwise over a period of 1 hour and, after completion of the addition, the whole was stirred as it was. The resulting mixture was poured into 100 mL of water and an organic layer was separated by two-layer separation in a separating funnel. The resulting organic layer was subjected to distillation under normal pressure to collect a fraction of 106° C. to 107° C. to obtain 15.8 g (purity 99%, yield 62.0%) of 2,2-bis(trifluoromethyl)-1,3-dioxolane (fluorinated acetal (E)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
LM Popova - Russian Journal of Applied Chemistry, 2009 - Springer
2-Pentafluorophenyl-2-trifluoromethyl-1,3-dioxolane was prepared by cyclization of octafluoroacetophenone with 2-chloroethanol under the conditions of base catalysis. Successive …
Number of citations: 3 link.springer.com
RD Bagnall, W Bell, K Pearson - Journal of Fluorine Chemistry, 1977 - Elsevier
A range of fluorochlorodioxolane derivatives has been prepared by chlorination, fluorination and reduction of polyfluoroalkyl-1,3-dioxolanes, for screening as potential inhalation …
Number of citations: 30 www.sciencedirect.com
Y Sasaki, N Yamazaki, M Handa - MRS Online Proceedings Library …, 1997 - cambridge.org
The electrolytic conductivity, the lithium cycling efficiency of lithium electrode and the energy density for Li/V2O5(2025) coin-type cell were examined in ternary solvent electrolytes …
Number of citations: 4 www.cambridge.org
PR Resnick, WH Buck - Fluoropolymers 2: Properties, 2002 - Springer
Conclusion Teflon® AF is truly a family of amorphous fluoropolymers with an extraordinary combination of properties. All of the excellent properties of the existing fluoropolymers have …
Number of citations: 38 link.springer.com
SJ Maguire-Boyle, AR Barron - Environmental Science: Processes & …, 2014 - pubs.rsc.org
A detailed analysis is reported of the organic composition of produced water samples from typical shale gas wells in the Marcellus (PA), Eagle Ford (TX), and Barnett (NM) formations. …
Number of citations: 243 pubs.rsc.org
LB Alemany, TB Malloy Jr, MM Nunes… - Journal of Molecular …, 2012 - Elsevier
In a continuation of our initial investigation of the complex 13 C and 19 F spectra exhibited by two simple organofluorine compounds, additional organofluorine compounds expected to …
Number of citations: 9 www.sciencedirect.com
M Ue, Y Sasaki, Y Tanaka, M Morita - … for Lithium and Lithium-Ion Batteries, 2014 - Springer
Most of the liquid electrolytes used in commercial lithium-ion (Li-ion) cells are nonaqueous solutions, in which roughly 1 mol dm −3 of lithium hexafluorophosphate (LiPF 6 ) salt is …
Number of citations: 58 link.springer.com
I Aim - Modern Inhalation Anesthetics, 2012 - books.google.com
In writing a chapter on “Exploratory and Newer Compounds” in a book concerned with anesthesia, the authors feel that it is most important to have a clear idea of the aims of their work. …
Number of citations: 0 books.google.com
M Modo - Neuroscience, 2021 - Elsevier
H magnetic resonance imaging (MRI) has established itself as a key diagnostic technique, affording the visualization of brain anatomy, blood flow, activity and connectivity. The …
Number of citations: 13 www.sciencedirect.com
THS Burns, A Bracken - Modern Inhalation Anesthetics, 1972 - Springer
In writing a chapter on “Exploratory and Newer Compounds” in a book concerned with anesthesia, the authors feel that it is most important to have a clear idea of the aims of their work. …
Number of citations: 2 link.springer.com

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